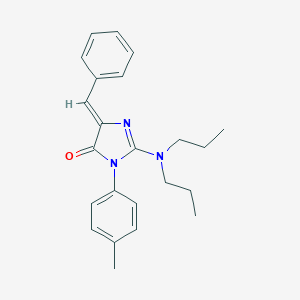
5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one, also known as DPI, is a chemical compound that has been widely studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play crucial roles in many cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one exerts its inhibitory effects on PKC by binding to the enzyme's regulatory domain, thereby preventing its activation by diacylglycerol (DAG) and other activators. This leads to a decrease in PKC activity and downstream signaling pathways, resulting in the inhibition of cell growth and survival. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a key role in programmed cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to have other biochemical and physiological effects. For example, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit the release of inflammatory cytokines from macrophages, suggesting that it may have anti-inflammatory properties. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has also been shown to inhibit the activity of other enzymes, such as protein kinase A (PKA) and protein kinase G (PKG), suggesting that it may have broader applications beyond PKC inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one in lab experiments is its high potency and specificity for PKC inhibition. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide, and it has a relatively low toxicity profile. However, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has some limitations, such as its poor solubility in water and its tendency to form aggregates in solution. These limitations can be overcome by using appropriate solvents and formulations, such as DMSO or ethanol.
Zukünftige Richtungen
There are several future directions for research on 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one and its potential applications. One area of interest is the development of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one's effects on other signaling pathways and cellular processes, such as the regulation of autophagy and DNA repair. Finally, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases, warrants further investigation.
Synthesemethoden
The synthesis of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one involves several steps, starting with the condensation of 4-methylbenzaldehyde and dipropylamine to form the Schiff base intermediate. The Schiff base is then reacted with benzaldehyde in the presence of acetic anhydride to form the imidazolone ring system. Finally, the resulting compound is treated with benzyl chloride to introduce the benzylidene group. The overall yield of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one synthesis is around 50%, and the compound can be purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. PKC plays a critical role in the regulation of cell growth and survival, and its overexpression has been linked to the development and progression of many types of cancer. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential as an anticancer agent.
Eigenschaften
Molekularformel |
C23H27N3O |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C23H27N3O/c1-4-15-25(16-5-2)23-24-21(17-19-9-7-6-8-10-19)22(27)26(23)20-13-11-18(3)12-14-20/h6-14,17H,4-5,15-16H2,1-3H3/b21-17- |
InChI-Schlüssel |
HSASMCJLGXZVAX-FXBPSFAMSA-N |
Isomerische SMILES |
CCCN(CCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
SMILES |
CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Kanonische SMILES |
CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)
![5-imino-2-propyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295861.png)